cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride
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Overview
Description
cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of an amino group and a hydroxyl group on a cyclohexene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride typically involves the reduction of a precursor compound, such as cis-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester. The reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method is preferred for its efficiency and scalability. The reaction conditions typically include elevated temperatures and pressures, along with the use of a suitable catalyst, such as palladium on carbon (Pd/C).
Chemical Reactions Analysis
Types of Reactions
cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an amine using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: cis-(6-Amino-cyclohex-3-enyl)-methanone.
Reduction: cis-(6-Amino-cyclohex-3-enyl)-methane.
Substitution: Various alkylated derivatives.
Scientific Research Applications
cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- cis-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester
- cis-(6-Amino-cyclohex-3-enyl)-methanone
- cis-(6-Amino-cyclohex-3-enyl)-methane
Uniqueness
cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group and a hydroxyl group on a cyclohexene ring makes it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
[(1R,6S)-6-aminocyclohex-3-en-1-yl]methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-2,6-7,9H,3-5,8H2;1H/t6-,7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSJCLXQPIIVMS-LEUCUCNGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@@H]([C@@H]1CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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